molecular formula C20H16F2N4O2S2 B12130858 N,N'-[pyrimidine-2,4-diylbis(sulfanediylmethanediyl)]bis(2-fluorobenzamide)

N,N'-[pyrimidine-2,4-diylbis(sulfanediylmethanediyl)]bis(2-fluorobenzamide)

Cat. No.: B12130858
M. Wt: 446.5 g/mol
InChI Key: QJBNMIQOJBGWEA-UHFFFAOYSA-N
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Description

N,N’-[pyrimidine-2,4-diylbis(sulfanediylmethanediyl)]bis(2-fluorobenzamide) is a complex organic compound that features a pyrimidine core linked to two fluorobenzamide groups via sulfur-containing methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[pyrimidine-2,4-diylbis(sulfanediylmethanediyl)]bis(2-fluorobenzamide) typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core, which can be synthesized through a cyclization reaction involving amidines and ketones . The sulfur-containing methylene bridges are introduced via a nucleophilic substitution reaction, where thiol groups react with halomethyl intermediates. Finally, the fluorobenzamide groups are attached through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-[pyrimidine-2,4-diylbis(sulfanediylmethanediyl)]bis(2-fluorobenzamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-[pyrimidine-2,4-diylbis(sulfanediylmethanediyl)]bis(2-fluorobenzamide) has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-[pyrimidine-2,4-diylbis(sulfanediylmethanediyl)]bis(2-fluorobenzamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfur-containing methylene bridges and fluorobenzamide groups play a crucial role in its binding affinity and specificity . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-[pyrimidine-2,4-diylbis(sulfanediylmethanediyl)]bis(2-fluorobenzamide) is unique due to its specific structural features, such as the sulfur-containing methylene bridges and the fluorobenzamide groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other pyrimidine-based compounds .

Properties

Molecular Formula

C20H16F2N4O2S2

Molecular Weight

446.5 g/mol

IUPAC Name

2-fluoro-N-[[2-[[(2-fluorobenzoyl)amino]methylsulfanyl]pyrimidin-4-yl]sulfanylmethyl]benzamide

InChI

InChI=1S/C20H16F2N4O2S2/c21-15-7-3-1-5-13(15)18(27)24-11-29-17-9-10-23-20(26-17)30-12-25-19(28)14-6-2-4-8-16(14)22/h1-10H,11-12H2,(H,24,27)(H,25,28)

InChI Key

QJBNMIQOJBGWEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCSC2=NC(=NC=C2)SCNC(=O)C3=CC=CC=C3F)F

Origin of Product

United States

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